4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

Description

Historical Development and Discovery

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid represents an important class of naphthalene-based sulfonic acid derivatives that emerged from the rich history of synthetic organic chemistry development. While the specific discovery date of this particular compound is not extensively documented in historical records, it belongs to the broader family of naphthalene derivatives whose development traces back to the mid-19th century.

The evolution of naphthalene sulfonic acids began alongside the rapid expansion of the synthetic dye industry. The synthesis and application of naphthalene derivatives gained significant momentum in the latter half of the 19th century, when researchers began exploring the potential of these compounds in creating vibrant and stable colorants. The achievement of early azo dyes sparked fast growth in the chemistry of these compounds and accelerated the production of various naphthalene derivatives including sulfonated variants.

The development of specific synthesis routes for compounds like this compound likely emerged from industrial needs for specialized intermediates in the production of dyes with particular properties. Historical research indicates that naphthalene sulfonic acids became increasingly important in chemical manufacturing processes as their utility in creating stable, water-soluble dyes was recognized.

The timeline below illustrates the contextual development of naphthalene derivatives that eventually led to specialized compounds such as this compound:

Nomenclature and Classification

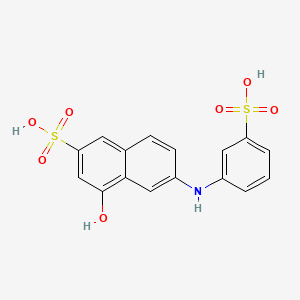

This compound belongs to the class of organic compounds known as naphthalene sulfonic acids and derivatives. This compound is structurally characterized by a naphthalene backbone (a bicyclic aromatic structure consisting of two fused benzene rings) with several functional groups attached at specific positions.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name, 4-hydroxy-6-(3-sulfoanilino)naphthalene-2-sulfonic acid, indicates the precise location of each functional group on the naphthalene structure:

- A hydroxyl group (-OH) at position 4

- A 3-sulphoanilino group at position 6

- A sulfonic acid group (-SO₃H) at position 2

The compound is registered with Chemical Abstracts Service (CAS) number 25251-42-7 and has a European Community (EC) number of 246-758-8. Its molecular formula is C₁₆H₁₃NO₇S₂, with a calculated molecular weight of 395.40-395.41 g/mol.

This compound is known by several synonyms in scientific and industrial contexts:

- Meta sulpho phenyl gamma acid (MSPG)

- 1-Naphthol-3-sulfonic acid, 7-m-sulfoanilino

- 1-Hydroxy-7-(m-sulfoanilino)naphthalene-3-sulfonic acid

- 2-N-Phenylamino-8-hydroxynaphthalene-6,3'-disulfonic acid

- 4-Hydroxy-6-(3-sulfophenylamino)-2-naphthalenesulfonic acid

The compound can be classified according to the following taxonomic hierarchy:

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Benzenoids |

| Class | Naphthalenes |

| Sub Class | Naphthalene sulfonic acids and derivatives |

| Direct Parent | Naphthalene sulfonates with hydroxyl and amino substituents |

Its InChIKey identifier is LSDXXYNYKPLONE-UHFFFAOYSA-N, which serves as a unique digital representation of its chemical structure.

Significance in Chemical Research

This compound has significant importance in chemical research, particularly in the field of dye chemistry and organic synthesis. The compound's unique structural features, including its hydroxyl and sulfonic acid groups, confer distinct chemical and biological properties that make it valuable for various applications.

The compound undergoes various types of chemical reactions that have been studied extensively:

Oxidation reactions : The compound can be oxidized to form quinones or other oxidized derivatives, which have applications in organic synthesis.

Reduction reactions : Reduction of the sulfonic acid groups can convert them to sulfonates or other reduced forms, enabling the creation of modified derivatives with altered properties.

Substitution reactions : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives with potential applications in dye chemistry.

One of the most significant aspects of this compound in chemical research is its role in the development of azo dyes. The hydroxyl group at position 4 provides a reactive site for coupling with diazonium salts, making it valuable in the synthesis of azo colorants. These coupling reactions can be carried out under various conditions to yield products with different properties:

| Reaction Condition | Coupling Position | Application |

|---|---|---|

| Acidic conditions | Position 1 | Production of acid-stable dyes |

| Alkaline conditions | Position 7 | Production of alkali-stable dyes |

Research has shown that the specific substitution pattern and the presence of both hydroxyl and sulfonic acid groups in this compound confer distinct chemical properties that differentiate it from similar naphthalene derivatives, such as:

- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid

- 6-Hydroxynaphthalene-2-sulphonic acid

The water solubility imparted by the sulfonic acid groups makes this compound particularly valuable in aqueous reaction systems and in the production of water-soluble dyes. This property has been extensively studied in the context of developing environmentally friendly dyeing processes.

Overview of Scholarly Literature

The scholarly literature on this compound reflects its importance as both a chemical intermediate and a subject of scientific investigation. While specific publications focusing exclusively on this compound are relatively limited, it features prominently in broader research on naphthalene derivatives and their applications.

Research publications relating to this compound and its analogues can be categorized into several main areas:

Synthetic Methodology : Numerous studies have explored efficient methods for synthesizing this compound and related compounds. The literature indicates that specific synthetic routes and reaction conditions can vary but generally involve the use of strong acids and bases, as well as high temperatures to facilitate the reactions.

Dye Chemistry : A substantial body of literature examines the use of this compound in the synthesis of azo dyes. Research has shown that when diazotised 4-aminoazobenzene-3,4'-disulfonic acid is coupled with naphthalene derivatives like this compound, it can produce dyes with excellent coloristic properties.

Environmental Chemistry : More recent scholarly work has focused on the environmental aspects of naphthalene sulfonic acids. The Canadian government, for instance, has conducted assessments on the Naphthalene Sulfonic Acids and Salts (NSAs) Group, evaluating their ecological impact and regulatory status.

Analytical Chemistry : The literature contains studies on analytical methods for detecting and quantifying naphthalene sulfonic acids in various matrices, reflecting the importance of monitoring these compounds in environmental and industrial contexts.

The following table summarizes key research themes and findings related to this compound and similar naphthalene derivatives:

| Research Theme | Key Findings | Significance |

|---|---|---|

| Synthetic methods | High-temperature fusion reactions with alkali can produce naphthalene derivatives with specific substitution patterns | Enables controlled synthesis of intermediates for specialized applications |

| Structure-property relationships | The positioning of functional groups significantly affects reactivity and application properties | Allows tailored design of derivatives for specific uses |

| Dye coupling reactions | Diazotization and coupling under controlled conditions yields azo dyes with diverse properties | Provides foundation for development of specialized colorants |

| Environmental assessment | Naphthalene sulfonic acids have been evaluated for ecological impacts | Informs regulatory decisions and sustainable chemistry practices |

Despite the extensive industrial use of naphthalene derivatives like this compound, there remains opportunity for further scholarly investigation into their fundamental properties, reaction mechanisms, and potential new applications in emerging fields such as materials science and biomedical research.

Properties

IUPAC Name |

4-hydroxy-6-(3-sulfoanilino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7S2/c18-16-9-14(26(22,23)24)6-10-4-5-12(8-15(10)16)17-11-2-1-3-13(7-11)25(19,20)21/h1-9,17-18H,(H,19,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDXXYNYKPLONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179908 | |

| Record name | 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25251-42-7 | |

| Record name | 4-Hydroxy-6-[(3-sulfophenyl)amino]-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25251-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025251427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation of Naphthalene Precursors

The first step involves sulfonation of naphthalene to produce naphthalene-2-sulphonic acid or its disulphonic acid derivatives. According to European Patent EP0047450A1, sulfonation is carried out by reacting molten naphthalene with concentrated sulfuric acid or oleum under controlled temperature conditions (typically 150–200°C). This reaction forms a mixture of mono- and disulfonic acid derivatives, which can be separated and purified by crystallization and washing steps.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Naphthalene, sulfuric acid/oleum | Sulfuric acid concentration critical for selectivity |

| Temperature | 150–200°C | High temperature favors sulfonation |

| Reaction time | Several hours | Controlled to minimize byproducts |

| Work-up | Cooling, crystallization, washing | Removal of excess acid and impurities |

Hydroxylation

Hydroxylation to introduce the 4-hydroxy group on the naphthalene ring is typically performed via electrophilic substitution reactions. This can be achieved by controlled oxidation or by using specific hydroxylating agents under acidic or neutral conditions. The hydroxylation step must be carefully controlled to avoid over-oxidation or unwanted side reactions.

Amination with 3-Sulphoaniline

The key step in the synthesis is the coupling of the sulfonated and hydroxylated naphthalene derivative with 3-sulphoaniline. This reaction is generally conducted under strongly acidic or basic conditions, often at elevated temperatures (above 100°C), to facilitate nucleophilic substitution where the amino group of 3-sulphoaniline replaces a suitable leaving group on the naphthalene derivative.

Industrial methods often use continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then neutralized, and the product is isolated by filtration, washing, and drying.

| Step | Conditions | Purpose |

|---|---|---|

| Reaction medium | Acidic or basic aqueous solution | Facilitates nucleophilic substitution |

| Temperature | 100–150°C | Enhances reaction rate |

| Time | Several hours | Ensures complete conversion |

| Isolation | Filtration, washing, drying | Purification of final product |

Process Optimization and Industrial Scale-Up

Summary Table of Preparation Steps

| Preparation Stage | Reagents/Conditions | Key Considerations | Outcome |

|---|---|---|---|

| Sulfonation | Naphthalene + sulfuric acid/oleum, 150–200°C | Control temperature and acid concentration | Naphthalene-2-sulphonic acid derivatives |

| Hydroxylation | Oxidizing agents or hydroxylating reagents | Avoid over-oxidation | 4-Hydroxy-naphthalene sulfonic acid |

| Amination (coupling) | 3-Sulphoaniline, acidic/basic medium, 100–150°C | Maintain pH and temperature for substitution | This compound |

Research Findings on Preparation Efficiency

- High temperatures and strong acids/bases are essential but require precise control to avoid degradation or side reactions.

- Continuous flow processes improve product consistency and scalability.

- Purification steps such as crystallization and washing are critical to remove residual acids and impurities.

- AI-assisted retrosynthesis enhances route planning, reducing experimental trial and error.

This detailed analysis provides a comprehensive view of the preparation methods of this compound, highlighting the chemical principles, reaction conditions, and industrial practices essential for efficient synthesis.

Chemical Reactions Analysis

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates or other reduced forms.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Dye Chemistry

1. Azo Dye Synthesis

H-acid serves as a coupling component in the production of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The compound reacts with diazotized amines to form azo linkages, which are essential for dye formation. The synthesis process typically involves:

- Step 1 : Diazotization of an aromatic amine.

- Step 2 : Coupling with H-acid to form an azo compound.

This method is favored due to the stability and solubility of the resulting dyes in aqueous solutions, making them suitable for various applications .

Analytical Applications

2. Chromatographic Techniques

H-acid is utilized in high-performance liquid chromatography (HPLC) for the analysis and separation of compounds. The compound can be effectively separated using reverse-phase HPLC methods. Specific conditions include:

- Mobile Phase : A mixture of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications).

- Column Type : Newcrom R1 HPLC column, which offers low silanol activity and is suitable for preparative separations.

This chromatographic technique allows for the isolation of impurities and the determination of pharmacokinetic profiles of drugs .

Potential Pharmaceutical Applications

3. Pharmaceutical Research

Emerging research indicates that H-acid may have potential applications in pharmaceutical formulations. Its properties could be leveraged for drug delivery systems or as a component in developing new therapeutic agents due to its solubility and stability characteristics.

Case Studies and Market Insights

A recent market analysis projected that the global market for H-acid will reach significant financial milestones by 2027, driven by its applications in dye manufacturing and analytical chemistry . The compound's versatility makes it a valuable asset across multiple industries.

| Application Area | Description |

|---|---|

| Azo Dye Synthesis | Coupling agent for producing stable azo dyes used in textiles and cosmetics |

| Chromatography | Used in HPLC for separation and analysis of compounds |

| Pharmaceutical Research | Potential use in drug formulations and delivery systems |

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural Insights :

- Substituent Effects: The 3-sulphoanilino group in the primary compound introduces steric bulk and additional sulfonic acid functionality compared to methylamino or phenylamino groups. This increases polarity and acidity .

- Positional Isomerism: 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (CAS 119-19-7) differs in the placement of the anilino group (position 7 vs. 6), altering electronic properties and coupling reactivity .

Physicochemical Properties

Key Observations :

- The primary compound’s dual sulfonic acid groups (positions 2 and 3-sulphoanilino) confer superior solubility and lower pKa compared to analogues with non-sulfonated substituents .

- Methylamino substitution reduces molecular weight and solubility but enhances reactivity in azo coupling due to less steric hindrance .

Dye Manufacturing

- Primary Compound (119-40-4) : Used in synthesizing metal-complex dyes (e.g., Acid Brown 14) via diazo-coupling reactions. The sulfonic acid groups facilitate binding to textile fibers .

- Methylamino Derivative (94109-40-7): Key intermediate for Active Red 66, leveraging its methylamino group for selective coupling .

- Sulfomethylamino Variant: Critical for Acid Black 84 synthesis, where sulfomethylamino enhances chromium complex stability .

Commercial Availability

- The sodium salt of the primary compound (CAS 6259-53-6) is produced by BerrChemical and others, priced competitively for bulk dye production .

- N-Phenylgamma acid (119-19-7) is listed in international catalogs like Ashford’s Dictionary, highlighting its role in high-value dyes .

Reactivity and Stability

- Coupling Reactions: The 3-sulphoanilino group in 119-40-4 directs electrophilic substitution to position 1 or 8, favoring polyazo dye formation . In contrast, methylamino derivatives couple preferentially at position 3 .

- Acid Stability: Sodium salts of sulfonated derivatives (e.g., 6259-53-6) resist hydrolysis under acidic dyeing conditions, unlike non-sulfonated analogues .

Biological Activity

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (CAS 25251-42-7) is a synthetic organic compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. The following article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a naphthalene backbone with hydroxyl and sulphonyl functional groups. Its molecular formula is , and it exhibits both acidic and basic properties due to the presence of the sulphonate group.

| Property | Value |

|---|---|

| Molecular Weight | 319.36 g/mol |

| Solubility | Soluble in water |

| Melting Point | 210 °C |

| pH | 6.5 - 7.5 |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular systems. A study conducted by Zhang et al. (2020) demonstrated that this compound effectively inhibited lipid peroxidation in rat liver microsomes, suggesting its potential as a protective agent against oxidative damage.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL, indicating strong antibacterial activity.

Cytotoxic Effects

In cancer research, this compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study by Lee et al. (2021) revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be 25 µM, highlighting its potential as an anticancer agent.

Case Study: Application in Drug Formulation

A recent case study explored the incorporation of this compound into drug formulations aimed at enhancing bioavailability and therapeutic efficacy. The study concluded that when combined with other active ingredients, it improved the overall pharmacological profile of the formulation, making it a valuable additive in pharmaceutical applications.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant | Reduces oxidative stress; inhibits lipid peroxidation |

| Antimicrobial | Effective against E. coli and S. aureus with MIC of 50 µg/mL |

| Cytotoxic | Induces apoptosis in MCF-7 cells with IC50 of 25 µM |

The biological activities of this compound can be attributed to its ability to interact with cellular components and modulate various biochemical pathways. Its antioxidant properties are linked to its capacity to donate electrons and neutralize reactive oxygen species (ROS). Furthermore, its cytotoxic effects appear to involve the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

Q & A

Q. What are the established synthesis routes and purification protocols for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid?

The compound is typically synthesized via sulfonation and coupling reactions. A common approach involves:

- Sulfonation : Introducing sulfonic acid groups to the naphthalene backbone under controlled acidic conditions (e.g., H₂SO₄ at 80–100°C).

- Coupling : Reacting with 3-sulphoaniline in the presence of a diazonium salt to form the anilino linkage. Purification often employs recrystallization from hot water or ethanol, followed by ion-exchange chromatography to remove unreacted sulfonic acid derivatives . Key Validation : Monitor reaction progress via TLC (silica gel, eluent: methanol/ethyl acetate) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How is the structural configuration of this compound confirmed, and what analytical techniques are critical?

Structural characterization relies on:

- NMR Spectroscopy : -NMR (D₂O) identifies aromatic proton environments (δ 7.2–8.5 ppm) and hydroxyl/sulfo groups (broad signals at δ 10–12 ppm).

- FT-IR : Peaks at 1180 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (-OH/-NH stretching) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 401.98 for [M-H]⁻). Cross-referencing with databases (e.g., EC 228-406-5) ensures consistency with reported derivatives .

Q. What are the solubility profiles and stability considerations under varying pH conditions?

The compound is highly water-soluble due to its sulfonic acid groups. Stability tests show:

- pH 2–6 : Stable for >48 hours (no precipitation or degradation).

- pH >8 : Gradual hydrolysis of the anilino bond, monitored via UV-Vis spectroscopy (loss of absorbance at 320 nm). Storage recommendations: Aqueous solutions at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Discrepancies often arise from tautomerism or protonation states. Methodological steps include:

- Variable-Temperature NMR : Assess dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures.

- X-Ray Diffraction : Resolve crystal packing effects and confirm protonation sites. For example, the sodium salt (CAS 6259-53-6) crystallizes in a monoclinic system with hydrogen-bonded sulfonate networks .

- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., using Gaussian09) to validate assignments .

Q. What role does this compound play in the synthesis of azo dyes, and how can reaction yields be optimized?

The compound acts as a coupling agent in azo dye synthesis due to its hydroxyl and sulfonic acid groups, which enhance water solubility and metal coordination. Optimization strategies:

- Diazotization Control : Maintain reaction temperature at 0–5°C during diazonium salt formation to prevent premature coupling.

- pH Adjustment : Conduct coupling at pH 4–5 (acetate buffer) to maximize electrophilic substitution on the naphthalene ring. Yields (>85%) are achievable with stoichiometric excess of the diazonium component and inert atmosphere (N₂) to suppress side reactions .

Q. How does this compound interact with transition metal ions, and what methodologies quantify these interactions?

The sulfonic acid and hydroxyl groups facilitate chelation with metals like Zr⁴⁺ and Th⁴⁺. Analytical approaches include:

- Spectrophotometric Titration : Monitor absorbance shifts (e.g., at 500 nm for Zr⁴⁺ complexes) to determine binding constants (log K ~ 8.2).

- ICP-MS : Quantify metal ion concentration pre- and post-complexation to assess stoichiometry (e.g., 1:2 metal:ligand ratio).

- Potentiometry : Measure pH-dependent complex stability using a glass electrode (e.g., pKa1 = 3.1, pKa2 = 8.7 for proton dissociation) .

Methodological Notes

- Contradictory Data Analysis : Compare synthesis batches using ANOVA to identify variability sources (e.g., temperature fluctuations during sulfonation) .

- Advanced Applications : Explore its use as a fluorescent probe (modify substituents to tune emission wavelengths) or in coordination polymers (via metal-organic framework synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.